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Compound of Interest

Compound Name: 7-Methoxy-2-tetralone

Cat. No.: B1200426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

7-Methoxy-2-tetralone, a key intermediate in organic synthesis and drug development. This

document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Core Spectroscopic Data
The following sections present the available spectroscopic data for 7-Methoxy-2-tetralone,

organized for clarity and comparative analysis.

Mass Spectrometry (MS)
Mass spectrometry analysis of 7-Methoxy-2-tetralone, typically performed using gas

chromatography-mass spectrometry (GC-MS), reveals a molecular ion peak and characteristic

fragmentation patterns. The key mass-to-charge ratios (m/z) are summarized below.

m/z Relative Intensity Proposed Fragment

176 High [M]+ (Molecular Ion)

134 High [M - C2H4O]+

91 Medium [C7H7]+ (Tropylium ion)
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Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for 7-Methoxy-2-tetralone is not readily available

in tabulated public sources. However, spectral data exists in specialized databases.[1][2] For

reference and comparative purposes, the following tables provide predicted chemical shifts and

general ranges based on the analysis of similar tetralone structures.

¹H NMR (Proton NMR)

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

H-1, H-3 2.5 - 3.0 m 4H

H-4 3.5 - 3.6 s 2H

OCH₃ ~3.8 s 3H

H-8 ~6.6 d 1H

H-6 ~6.7 dd 1H

H-5 ~7.0 d 1H

¹³C NMR (Carbon NMR)
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Carbon Predicted Chemical Shift (ppm)

C=O (C-2) > 200

C-7 (C-OCH₃) ~158

C-8a ~138

C-4a ~126

C-5 ~130

C-6 ~113

C-8 ~112

OCH₃ ~55

C-1, C-3 30 - 45

C-4 ~40

Infrared (IR) Spectroscopy
The IR spectrum of 7-Methoxy-2-tetralone exhibits characteristic absorption bands

corresponding to its functional groups. While a detailed peak list is not publicly available, the

expected absorption regions are presented below.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2950 C-H (aliphatic) Stretch

~1715 C=O (ketone) Stretch

~1610, ~1500 C=C (aromatic) Stretch

~1250 C-O (aryl ether) Asymmetric Stretch

~1030 C-O (aryl ether) Symmetric Stretch

Experimental Protocols
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Detailed experimental protocols for the acquisition of the cited spectroscopic data are not

publicly available. However, this section provides generalized methodologies for obtaining

NMR, IR, and MS data for a compound like 7-Methoxy-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-2-tetralone in about 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans

and a longer relaxation delay may be required due to the lower natural abundance and

longer relaxation times of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids or low-melting solids): Place a drop of the neat compound between two

salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR) (for solids): Place a small amount of the solid sample

directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-

add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A
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background spectrum of the empty sample compartment or clean ATR crystal should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
Sample Introduction: For a volatile and thermally stable compound like 7-Methoxy-2-
tetralone, Gas Chromatography (GC) is a suitable method for sample introduction. A dilute

solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is

injected into the GC.

Ionization: Electron Ionization (EI) is a common method for generating ions from small

organic molecules. In the ion source, the sample molecules are bombarded with a high-

energy electron beam, leading to the formation of a molecular ion and characteristic

fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum which

is a plot of relative intensity versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 7-Methoxy-2-tetralone.
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A general workflow for the spectroscopic characterization of 7-Methoxy-2-tetralone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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